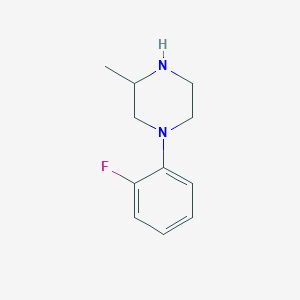

1-(2-Fluorophenyl)-3-methylpiperazine

Descripción

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-9-8-14(7-6-13-9)11-5-3-2-4-10(11)12/h2-5,9,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILRJMLNCMWXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy Overview

The preparation of 1-(2-Fluorophenyl)-3-methylpiperazine typically involves:

- Formation of a 2-fluorophenyl-substituted piperazine intermediate.

- Selective methylation at the 3-position nitrogen of the piperazine ring.

- Purification to remove regioisomeric and over-alkylated impurities.

This approach parallels the industrially optimized methods used for 1-methyl-3-phenylpiperazine synthesis, where control of regioselectivity and purity is critical due to the presence of multiple reactive nitrogen sites on the piperazine ring.

Preparation of 1-(2-Fluorophenyl)piperazine Intermediate

The starting point is the synthesis of 1-(2-fluorophenyl)piperazine, which can be prepared by nucleophilic substitution reactions involving 2-fluorophenyl halides and piperazine or via reductive amination routes using 2-fluorobenzaldehyde derivatives.

- The 2-fluoro substituent on the phenyl ring influences reactivity and regioselectivity.

- Protection of one nitrogen in piperazine may be necessary to ensure selective substitution.

Selective Methylation of the Piperazine Nitrogen

Selective methylation at the 3-position nitrogen is challenging due to the presence of two nitrogen atoms in the piperazine ring, which can lead to mixtures of mono- and dimethylated products as well as isomeric methylation at different nitrogen atoms.

Industrial methods for related compounds (e.g., 1-methyl-3-phenylpiperazine) provide insights:

| Step | Reagents and Conditions | Outcome | Notes |

|---|---|---|---|

| Methylation | Methyl iodide with sodium hydride in N,N-dimethylformamide (DMF) | Selective methylation at 3-position nitrogen | Methyl iodide used in slight excess (1.1-1.2 equivalents) to ensure complete reaction; temperature maintained at 10–25°C to control selectivity |

| Protection/Deprotection | Benzyl protecting group removal via catalytic hydrogenation (5% Pd/C, 80-100 psi H2, 20-30°C) | Removal of protecting groups to yield free amine | Hydrogenation endpoint monitored by HPLC |

This method avoids formation of undesired isomers such as 1-methyl-2-phenylpiperazine and 1,4-dimethyl-2-phenylpiperazine, which are common side products in non-selective methylation processes.

Purification and Isolation

After methylation and deprotection, the reaction mixture is made alkaline (pH 11-12) with aqueous sodium hydroxide to facilitate extraction of the product into organic solvents such as toluene, methylene chloride, or ethyl acetate.

The organic layer is then distilled to isolate pure this compound.

Summary of Key Reaction Parameters

| Parameter | Typical Range/Value | Purpose/Effect |

|---|---|---|

| Methyl iodide equivalents | 1.1–1.2 mol/mol substrate | Ensures complete methylation without excess side reactions |

| Sodium hydride equivalents | 1.1–1.2 mol/mol substrate | Acts as base to deprotonate nitrogen for methylation |

| Methylation temperature | 10–25°C | Controls reaction rate and selectivity |

| Hydrogenation catalyst | 5% Pd/C | Removes benzyl protecting groups efficiently |

| Hydrogen pressure | 80–100 psi | Ensures effective catalytic hydrogenation |

| pH for extraction | 11–12 (using NaOH) | Facilitates product extraction into organic phase |

Research Findings and Advantages

- The described process yields this compound with high purity and minimal regioisomeric impurities.

- Avoids extensive chromatographic purification by controlling methylation selectivity and using catalytic hydrogenation for deprotection.

- Adaptation of methods from 1-methyl-3-phenylpiperazine synthesis to the 2-fluoro derivative is feasible due to chemical similarity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Fluorophenyl)-3-methylpiperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 1-(2-Fluorophenyl)-3-methylpiperazine involves its interaction with molecular targets such as receptors and enzymes. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit equilibrative nucleoside transporters, which play a role in nucleotide synthesis and adenosine regulation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperazine Ring

The 3-methyl group in 1-(2-fluorophenyl)-3-methylpiperazine distinguishes it from other piperazine derivatives. For example:

- 1-(2-Fluorobenzyl)piperazine (): This compound lacks the 3-methyl group but includes a fluorobenzyl substituent. It serves as a precursor in antimicrobial hybrid compounds, such as fluoroquinolone-triazole derivatives .

- 1-(4-Trifluoromethylphenyl)piperazine (): The trifluoromethyl group at the 4-position of the phenyl ring enhances lipophilicity and metabolic resistance compared to the 2-fluorophenyl analog. Such modifications are common in CNS-targeting agents.

Role of the 3-Methyl Group

The 3-methyl group in this compound confers unique advantages:

- Metabolic Stability : In Talmapimod, the 3-methylpiperazine reduces oxidative metabolism of neighboring groups, prolonging half-life .

- Selectivity : In PAK4 inhibitors, the methyl group sterically hinders binding to off-target kinases like PAK1, improving therapeutic index .

- Activity Modulation: In iso-H7 (1-(5-isoquinolinesulfonyl)-3-methylpiperazine), the 3-methyl group reduces protein kinase inhibitory activity compared to its non-methylated counterpart, highlighting the sensitivity of biological activity to substituent position .

Data Tables

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Actividad Biológica

1-(2-Fluorophenyl)-3-methylpiperazine (CAS No. 1248478-93-4) is a chemical compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound belongs to the piperazine class of molecules, which are known for their varied biological effects, including neuropharmacological activities. The presence of a fluorine atom in the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Research indicates that this compound interacts with various biological targets, primarily neurotransmitter receptors. Its activity is often linked to:

- Dopaminergic Activity : It may act as a dopamine receptor modulator, which can affect mood and behavior.

- Serotonergic Activity : The compound has been evaluated for its potential to influence serotonin receptors, which are crucial in regulating mood and anxiety.

Pharmacological Studies

Several studies have documented the biological activity of this compound:

- Antidepressant Effects : In animal models, this compound has shown potential antidepressant-like effects, possibly through serotonin reuptake inhibition.

- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases, suggesting a role in promoting neuronal survival and function.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the piperazine structure can enhance or diminish biological activity. Key findings include:

- Fluorine Substitution : The introduction of fluorine at the 2-position on the phenyl ring has been shown to improve binding affinity and selectivity for certain receptors compared to non-fluorinated analogs.

- Methyl Group Influence : The presence of a methyl group at the 3-position on the piperazine ring contributes to increased lipophilicity, enhancing membrane permeability and bioavailability.

Table 1: Comparison of Biological Activities

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| This compound | 0.71 | MAO-B | Inhibition |

| Analog A | 1.11 | AChE | Inhibition |

| Analog B | 0.5 | Serotonin Receptor | Agonist |

Study on Neurotransmitter Modulation

A study conducted by researchers aimed at assessing the antidepressant potential of this compound involved administering varying doses to rodent models. The results indicated a significant reduction in depressive-like behaviors as measured by the forced swim test, suggesting effective modulation of serotonin pathways.

Evaluation of Neuroprotective Effects

In another investigation, the neuroprotective effects were evaluated using models of oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The treatment with this compound resulted in reduced cell death and improved viability, indicating its potential as a therapeutic agent in neurodegenerative conditions.

Future Directions

The ongoing research into this compound suggests promising avenues for further exploration:

- Development of Novel Antidepressants : Given its serotonergic activity, further optimization could lead to new treatments for depression with fewer side effects.

- Exploration in Cancer Therapy : Preliminary studies indicate that similar compounds have shown cytotoxic effects against cancer cell lines, warranting further investigation into this area.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(2-Fluorophenyl)-3-methylpiperazine?

- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents (e.g., EDCI for amide formation), monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and optimizing solvent systems (e.g., DMF or DCM). For example, propargyl bromide can be used for alkylation under basic conditions (K₂CO₃), with reaction completion confirmed by TLC in hexane/ethyl acetate gradients . Yield improvements often require inert atmospheres and precise temperature control.

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. For crystallographic validation, X-ray diffraction studies (using programs like SHELXL) provide bond lengths, angles, and torsional strain data. Infrared (IR) spectroscopy identifies functional groups (e.g., fluorophenyl C-F stretches at ~1250 cm⁻¹), while mass spectrometry (LCMS) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across different biological assays?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, receptor isoform expression). To address this:

- Replicate experiments across multiple cell lines (e.g., SH-SY5Y neuroblastoma vs. HEK-293) .

- Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

- Perform dose-response curves to assess potency (EC₅₀/IC₅₀) and selectivity against off-target receptors (e.g., serotonin 5-HT₁A vs. dopamine D₂) .

Q. What computational strategies are effective in predicting the interaction of this compound with neurological receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model ligand-receptor interactions. For example, docking into serotonin 5-HT₂A receptor homology models (based on PDB 6A93) identifies key residues (e.g., Asp155 for hydrogen bonding). Density Functional Theory (DFT) calculates electrostatic potential surfaces to rationalize fluorophenyl group interactions .

Q. How does the stability of this compound under varying pH and temperature conditions impact its experimental applications?

- Methodological Answer : Stability is assessed via accelerated degradation studies:

- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (e.g., >150°C for fluorinated piperazines) .

- Light Sensitivity : UV-Vis spectroscopy under UVA/UVB exposure quantifies photodegradation products.

Q. What mechanistic insights explain the dual affinity of this compound for serotonin and dopamine receptors?

- Methodological Answer : The fluorophenyl group enhances lipophilicity, enabling membrane penetration, while the methylpiperazine moiety mimics endogenous amine interactions. Competitive binding assays with selective antagonists (e.g., ketanserin for 5-HT₂A; haloperidol for D₂) reveal binding site overlap. Mutagenesis studies (e.g., Ala-scanning of receptor transmembrane domains) pinpoint critical residues for dual affinity .

Q. How can researchers design derivatives of this compound to enhance blood-brain barrier (BBB) permeability?

- Methodological Answer : Strategies include:

- Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., CF₃) to maintain ClogP values between 2–5.

- P-glycoprotein Evasion : Replace basic amines with tert-butyl carbamates to reduce efflux .

- In Silico Prediction : Use BBB-specific QSAR models (e.g., SwissADME) to prioritize derivatives with favorable permeability scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.